Cas no 1015544-11-2 (1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine)

1-[2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an ethylpiperazine moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or cardiovascular pathways. Its distinct molecular architecture, combining electron-rich aromatic systems with a flexible piperazine side chain, may enhance binding affinity and selectivity in receptor interactions. The presence of methoxy and alkyl substituents could influence solubility and metabolic stability, making it a candidate for further optimization in drug discovery. Its synthetic versatility allows for derivatization to explore structure-activity relationships.
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine structure
1015544-11-2 structure
Product Name:1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
CAS No:1015544-11-2
MF:C22H29N5O2
MW:395.49796462059
CID:5342425
Update Time:2025-06-13

1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
    • HMS3457I19
    • STK954522
    • Z431951576
    • 1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
    • Inchi: 1S/C22H29N5O2/c1-6-25-9-11-26(12-10-25)20-13-15(2)23-22-16(3)21(24-27(20)22)17-7-8-18(28-4)19(14-17)29-5/h7-8,13-14H,6,9-12H2,1-5H3
    • InChI Key: IONQMRYYSMTWAK-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C1C(C)=C2N=C(C)C=C(N2N=1)N1CCN(CC)CC1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 529
  • XLogP3: 3.3
  • Topological Polar Surface Area: 55.1

1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3379-0145-2μmol
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
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$57.0 2023-07-05
Life Chemicals
F3379-0145-5μmol
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
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F3379-0145-10μmol
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
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F3379-0145-20μmol
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
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$79.0 2023-07-05
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F3379-0145-1mg
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
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$54.0 2023-07-05
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F3379-0145-2mg
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
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$59.0 2023-07-05
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F3379-0145-3mg
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
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F3379-0145-4mg
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3379-0145-5mg
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F3379-0145-10mg
1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine
1015544-11-2 90%+
10mg
$79.0 2023-07-05

1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine Related Literature

Additional information on 1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine

Introduction to 1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine and Its Significance in Modern Medicinal Chemistry

The compound with the CAS number 1015544-11-2 represents a fascinating molecule in the realm of medicinal chemistry, specifically within the category of heterocyclic derivatives. The structural framework of 1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine combines several key pharmacophoric elements that make it a promising candidate for further exploration in drug discovery. This introduction delves into the molecular characteristics, potential biological activities, and the latest research applications of this compound.

At the core of this molecule lies a pyrazolo[1,5-a]pyrimidine scaffold, which is a well-known motif in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs. The pyrazolo[1,5-a]pyrimidine core is fused with a phenyl ring substituted at the 3 and 4 positions with methoxy groups, enhancing its lipophilicity and potentially influencing its interaction with biological targets. Additionally, the presence of a dimethyl group at the 3 and 5 positions of the pyrazolo ring further modulates its electronic properties and steric environment.

The N-terminal piperazine moiety is another critical pharmacophore in this compound. Piperazine derivatives are widely recognized for their role as central nervous system (CNS) active agents, exhibiting properties such as antipsychotic, antidepressant, and antihistaminic effects. The ethyl substitution on the piperazine ring introduces an additional layer of structural complexity that can influence both metabolic stability and binding affinity to target proteins.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening methods to identify potential drug candidates. The structural features of 1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine make it an attractive target for such studies. For instance, molecular docking simulations have suggested that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in conditions such as arthritis or neuroinflammation.

In vitro studies have begun to explore the biological activity of this compound. Initial experiments have shown promising results in terms of inhibitory effects on certain kinases and transcription factors. These findings are particularly intriguing given the growing interest in small-molecule inhibitors as therapeutic agents for cancer and inflammatory diseases. The methoxy-substituted phenyl ring appears to play a crucial role in modulating the enzyme binding affinity, possibly through hydrophobic interactions or hydrogen bonding.

The synthesis of 1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine presents an interesting challenge due to its complex heterocyclic structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have made it possible to streamline these processes significantly.

The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it exhibits moderate solubility in both aqueous and organic solvents, which is favorable for formulation development. Additionally, preliminary toxicity studies have shown no significant adverse effects at tested doses, indicating a relatively safe profile for further development.

The potential applications of 1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine extend beyond oncology and inflammation research. Its CNS-active properties make it a candidate for exploring novel treatments for neurological disorders such as Alzheimer's disease or Parkinson's disease. The ability of piperazine derivatives to modulate neurotransmitter systems suggests that this compound could interact with pathways relevant to these conditions.

Future research directions include further exploration of its mechanism of action through detailed biochemical assays and animal models. Additionally, structure-activity relationship (SAR) studies will be crucial in optimizing the pharmacological profile of this compound. By systematically modifying various substituents within the molecule, researchers can gain deeper insights into which structural features are most critical for biological activity.

In conclusion,1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine represents a promising lead compound with significant potential in modern medicinal chemistry. Its unique structural features and preliminary biological activity make it an exciting candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound,CAS number 1015544-11-2 will undoubtedly play a crucial role in advancing our understanding of drug design and development.

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